N-[5-(3-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide
Description
N-[5-(3-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide is a thiazolidinone derivative characterized by a methoxy-substituted benzylidene group at the 5-position of the thiazolidinone ring and an isonicotinamide moiety at the 3-position. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural uniqueness lies in the 3-methoxybenzylidene group, which influences electronic properties and binding interactions with biological targets, and the isonicotinamide group, which enhances pharmacological relevance due to its pyridine-based structure .
Properties
IUPAC Name |
N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-23-13-4-2-3-11(9-13)10-14-16(22)20(17(24)25-14)19-15(21)12-5-7-18-8-6-12/h2-10H,1H3,(H,19,21)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETCJQBQFLVMQJ-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide typically involves the condensation of 3-methoxybenzaldehyde with thiosemicarbazide to form a Schiff base. This intermediate is then cyclized with isonicotinic acid hydrazide under specific conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating cancer, inflammation, and neurodegenerative diseases.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-[5-(3-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammation and cancer pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Thiazolidinone Derivatives
Quantitative Comparisons
- Tanimoto Similarity Coefficients: Computational analysis shows moderate similarity (0.65–0.75) between the target compound and analogues like N-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide, primarily due to shared thiazolidinone and amide scaffolds. Divergent substituents reduce global similarity .
- Lipophilicity (LogP) :
Pharmacological Performance
- Anticancer Activity : The target compound exhibits IC₅₀ values of 8–12 μM against breast cancer (MCF-7) cells, outperforming the 4-methyl derivative (IC₅₀: 15–20 μM) but less potent than the 4-fluoro analogue (IC₅₀: 5–7 μM) .
- Antimicrobial Efficacy : Against Staphylococcus aureus, the target compound shows a MIC of 16 μg/mL, comparable to the 3,4-dimethoxy derivative (MIC: 12 μg/mL) but superior to the 2,4-dimethoxybenzamide analogue (MIC: 32 μg/mL) .
Biological Activity
N-[5-(3-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide is a synthetic compound with significant potential in medicinal chemistry. This compound belongs to the thiazolidinone class, which is recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 353.43 g/mol. The compound features a thiazolidinone ring, a methoxybenzylidene moiety, and an isonicotinamide group, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell proliferation, which is crucial for its anticancer effects.
- Modulation of Inflammatory Pathways : It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
- Antimicrobial Activity : The thiazolidinone structure allows interaction with microbial enzymes, enhancing its efficacy against various pathogens.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity against various cancer cell lines. A study demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.
Antimicrobial Activity
The compound has shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it exhibits bactericidal effects by disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
Anti-inflammatory Effects
In models of inflammation, this compound effectively reduced the levels of inflammatory markers such as TNF-α and IL-6. Its mechanism involves the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutic agents. The study concluded that this compound could serve as a lead for developing new anticancer drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
